Extraction Recovery in Human Blood
When used as an internal standard for the quantification of unlabeled Fingolimod in human blood, Fingolimod-d4 enabled a validated LC-MS/MS method with an extraction recovery ranging from 98.39% to 99.54% [1]. This high recovery, achieved with a method using protein precipitation coupled with solid-phase extraction from 300 µL of blood, is critical for accurate determination of drug concentrations in pharmacokinetic studies. This performance is directly attributable to Fingolimod-d4's near-identical physical-chemical behavior to the analyte, effectively compensating for any analyte loss during sample preparation.
| Evidence Dimension | Extraction Recovery (Accuracy) |
|---|---|
| Target Compound Data | Not directly measured; the data reflects method performance enabled by Fingolimod-d4 as an internal standard |
| Comparator Or Baseline | Unlabeled Fingolimod (Analyte) |
| Quantified Difference | Method recovery of analyte: 98.39% - 99.54% |
| Conditions | Human blood samples (300 µL), protein precipitation + solid-phase extraction, LC-MS/MS analysis |
Why This Matters
For procurement, this validates the compound's critical role in achieving regulatory-acceptable method accuracy for bioanalytical assays.
- [1] Gopinath R, et al. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomed Chromatogr. 2020;34(6):e4822. View Source
